ZH8651

TAAR1 G protein signaling Schizophrenia

ZH8651 is a small-molecule agonist of Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in the modulation of dopaminergic and serotonergic neurotransmission. Unlike many TAAR1 agonists that signal primarily through the Gs pathway, ZH8651 is characterized as a dual activator of both Gs and Gq signaling pathways in mouse and human TAAR1.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 73918-56-6
Cat. No. B146110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZH8651
CAS73918-56-6
Synonymsp-Bromo-1-phenylethylamine
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)Br
InChIInChI=1S/C8H10BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
InChIKeyZSZCXAOQVBEPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZH8651 (CAS 73918-56-6): A Preclinical TAAR1 Agonist Tool Compound for Schizophrenia Research


ZH8651 is a small-molecule agonist of Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in the modulation of dopaminergic and serotonergic neurotransmission [1]. Unlike many TAAR1 agonists that signal primarily through the Gs pathway, ZH8651 is characterized as a dual activator of both Gs and Gq signaling pathways in mouse and human TAAR1 [1]. This compound was identified through structure-based virtual screening and represents a preferential agonist design developed to probe the therapeutic potential of TAAR1 in neuropsychiatric disorders, particularly schizophrenia .

Why Generic TAAR1 Agonists Cannot Substitute for ZH8651 in Preclinical Schizophrenia Models


TAAR1 agonists exhibit diverse pharmacological profiles, including differences in G protein coupling preference (Gs vs. Gq vs. dual), species-specific potency, and off-target effects on locomotor activity [1]. While several TAAR1 agonists have advanced to clinical development, their signaling bias and side effect profiles differ markedly [2]. For instance, the clinical candidate SEP-363856 (ulotaront) suppresses baseline locomotion in mice, a potential indicator of motor side effects, whereas ZH8651 does not [1]. Furthermore, the unique dual Gs/Gq activation profile of ZH8651 distinguishes it from both full Gs-biased agonists like RO5256390 and partial agonists like RO5263397 [2]. These differences underscore that TAAR1 agonists are not interchangeable research tools; selection must be guided by the specific signaling pathway, behavioral endpoint, and species under investigation.

ZH8651 Comparative Evidence: Quantified Differentiation from Other TAAR1 Agonists


ZH8651 Exhibits Dual Gs/Gq Coupling, Unlike Gs-Biased TAAR1 Agonists RO5256390 and SEP-363856

ZH8651 activates both Gs and Gq signaling pathways in mTAAR1 and hTAAR1, with EC50 values of 9.85 nM (Gs) and 66.5 nM (Gq) . In contrast, the TAAR1 full agonist RO5256390 and the clinical candidate SEP-363856 (ulotaront) are reported to signal primarily through Gs, with EC50 values of 17 nM and 38 nM for hTAAR1, respectively, and no reported Gq activation [1][2]. This dual coupling profile enables ZH8651 to simultaneously engage two distinct intracellular signaling cascades, offering a broader pharmacological modulation of TAAR1 function.

TAAR1 G protein signaling Schizophrenia

ZH8651 Demonstrates In Vivo Antipsychotic-like Efficacy Comparable to Clinical Candidate SEP-363856

In the MK-801-induced mouse model of schizophrenia, single oral administration of ZH8651 dose-dependently improved schizophrenia-like symptoms, achieving efficacy comparable to the Phase III clinical candidate SEP-363856 [1]. ZH8651 and its analog ZH8659 both demonstrated significant attenuation of MK-801-induced behavioral deficits, with effects similar in magnitude to SEP-363856 at equivalent doses [1]. Importantly, the therapeutic effect of ZH8651 was largely abolished in Taar1⁻/⁻ mice, confirming that its antipsychotic-like activity is mediated through TAAR1 [1].

MK-801 model Antipsychotic efficacy Schizophrenia

ZH8651 Avoids SEP-363856-Associated Locomotor Suppression, Indicating a Potentially Favorable Motor Side Effect Profile

In comparative behavioral assessments, SEP-363856 (3 mg/kg) significantly suppressed basal locomotor activity in mice, a finding that suggests potential motor side effects [1]. In contrast, neither ZH8651 nor its analog ZH8659 reduced baseline locomotion at the doses tested, indicating that these compounds do not impair spontaneous motor function [1]. This differential effect on locomotion is a critical distinction, as motor side effects are a major limitation of many antipsychotic agents.

Locomotor activity Side effect profile Antipsychotic

ZH8651 Structure-Based Design and Cryo-EM Validation Provide Mechanistic Insights Absent for Many TAAR1 Agonists

The development of ZH8651 was enabled by a cryo-electron microscopy (cryo-EM) structure of the hTAAR1-Gs complex, which revealed the molecular basis of agonist recognition and signaling [1]. This structural information guided the virtual screening and optimization that yielded ZH8651 as a dual Gs/Gq activator [1]. In contrast, many widely used TAAR1 tool compounds (e.g., RO5256390, RO5166017) were identified through medicinal chemistry campaigns without the benefit of high-resolution structural data, limiting understanding of their binding modes and signaling biases.

Cryo-EM Structure-based design TAAR1

ZH8651 Is Orally Bioavailable and Demonstrates Central Nervous System Penetration in Preclinical Models

ZH8651 is reported to be orally available and centrally active, as evidenced by its efficacy in the MK-801 mouse model following oral administration [1]. While detailed pharmacokinetic parameters are not yet publicly available, the compound's ability to reverse MK-801-induced behavioral deficits after oral dosing confirms adequate brain exposure and target engagement [1]. This oral activity aligns ZH8651 with clinical-stage TAAR1 agonists like SEP-363856 and ralmitaront, but its distinct dual signaling profile offers a unique tool for in vivo studies requiring oral dosing.

Oral bioavailability CNS penetration Pharmacokinetics

ZH8651 Binds to 5-HT2A Receptor, Expanding Its Pharmacological Profile Beyond TAAR1

In addition to its TAAR1 agonist activity, ZH8651 (4-bromophenethylamine) has documented binding affinity for the 5-hydroxytryptamine 2A (5-HT2A) receptor [1]. 5-HT2A antagonism is a hallmark of many atypical antipsychotics and is associated with reduced extrapyramidal side effects. This dual TAAR1/5-HT2A interaction profile is distinct from highly selective TAAR1 agonists like RO5256390 and RO5263397, which were optimized for TAAR1 selectivity [2]. The 5-HT2A affinity of ZH8651 may contribute to its antipsychotic-like efficacy and favorable motor side effect profile, offering a polypharmacological tool that more closely mimics the receptor engagement of clinical atypical antipsychotics.

5-HT2A receptor Polypharmacology Antipsychotic

Optimal Research Applications of ZH8651 in Preclinical Neuroscience and Drug Discovery


Mechanistic Studies of TAAR1 Dual Gs/Gq Signaling in Schizophrenia Models

Researchers seeking to dissect the contributions of Gs versus Gq signaling pathways to TAAR1-mediated antipsychotic effects should prioritize ZH8651 as their tool compound. Its dual activation profile (EC50 9.85 nM for Gs, 66.5 nM for Gq) enables simultaneous investigation of both signaling arms, providing a more comprehensive understanding of TAAR1 pharmacology than Gs-biased agonists like RO5256390 or SEP-363856 [1]. The validated efficacy in the MK-801 mouse model, combined with the absence of locomotor suppression, makes ZH8651 particularly well-suited for chronic in vivo studies aimed at linking specific signaling pathways to behavioral outcomes [1].

Head-to-Head Comparator Studies Against Clinical TAAR1 Candidates

ZH8651 is an ideal benchmark for comparative preclinical studies evaluating novel TAAR1 agonists or antipsychotic candidates. Direct head-to-head data demonstrate that ZH8651 achieves efficacy comparable to the Phase III candidate SEP-363856 in the MK-801 model, yet without the confounding locomotor suppression observed with SEP-363856 [1]. This established efficacy and distinct side effect profile position ZH8651 as a critical positive control for screening campaigns and as a reference compound for validating new TAAR1-targeted therapies [1].

Structural Biology Investigations of TAAR1-Agonist Complexes

Laboratories engaged in structural biology or computational chemistry of GPCRs should utilize ZH8651 as a tool to study TAAR1-agonist interactions. The cryo-EM structure of the ZH8651-bound hTAAR1-Gs complex has been solved, providing atomic-level detail of the binding pocket and activation mechanism [1]. This structural information facilitates rational drug design, molecular dynamics simulations, and structure-activity relationship (SAR) studies aimed at developing next-generation TAAR1 ligands with tailored signaling properties [1].

Polypharmacological Studies of TAAR1/5-HT2A Crosstalk

ZH8651's dual affinity for TAAR1 and 5-HT2A receptors makes it a unique tool for investigating polypharmacological mechanisms in antipsychotic drug action [1]. Unlike highly selective TAAR1 agonists, ZH8651 engages both targets, mimicking the receptor profile of certain atypical antipsychotics. Researchers can employ ZH8651 to explore how concurrent modulation of TAAR1 and 5-HT2A contributes to therapeutic efficacy and reduced motor side effects, providing insights relevant to the development of next-generation antipsychotics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZH8651

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.